Enantioselective Differentiation in mTOR/PI3K Inhibitor Selectivity: Class-Level Inference for (R)-3-(Pyridin-3-yl)morpholine
Chiral morpholine‑containing inhibitors display profound enantiomer‑dependent differences in potency and selectivity. In a series of pyrazolopyrimidine‑based mTOR inhibitors, replacing a morpholine with a bridged chiral morpholine yielded enantiomers with subnanomolar mTOR IC50 values and up to 26,000‑fold selectivity over PI3Kα [1]. While (R)-3-(Pyridin-3-yl)morpholine itself has not been reported in a direct enantiomer pair, this class‑level behavior establishes that the (R)-enantiomer of any chiral morpholine cannot be assumed equipotent to its (S)-antipode.
| Evidence Dimension | mTOR vs. PI3Kα selectivity fold‑change |
|---|---|
| Target Compound Data | Not directly measured; inferred from chiral morpholine class behavior |
| Comparator Or Baseline | Enantiomeric pairs of bridged morpholine‑containing mTOR inhibitors |
| Quantified Difference | Up to 26,000‑fold selectivity difference between enantiomeric inhibitors |
| Conditions | Biochemical kinase assays; IC50 determinations |
Why This Matters
This class‑level evidence demonstrates that even minor chiral perturbations in morpholine‑based inhibitors translate into orders‑of‑magnitude differences in target selectivity, justifying the procurement of the single (R)-enantiomer rather than a racemate or alternative stereoisomer for reproducible SAR and lead optimization.
- [1] Zask A, et al. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry. 2009;52(16):5013-5016. DOI: 10.1021/jm901415x View Source
